molecular formula C11H12O3 B15090851 Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- CAS No. 40815-74-5

Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-

Cat. No.: B15090851
CAS No.: 40815-74-5
M. Wt: 192.21 g/mol
InChI Key: LLFRCBNWOKTEOZ-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- is an organic compound with the molecular formula C11H12O3 It is a derivative of acetophenone, featuring a hydroxy group and a propenyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- typically involves the reaction of 2,4-dihydroxyacetophenone with allyl bromide or allyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the hydroxy group with the propenyloxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl ethanones depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and propenyloxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]- is unique due to its specific combination of hydroxy and propenyloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(2-hydroxy-4-prop-2-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-6-14-9-4-5-10(8(2)12)11(13)7-9/h3-5,7,13H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFRCBNWOKTEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430764
Record name Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40815-74-5
Record name Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Allyloxy-2'-hydroxyacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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